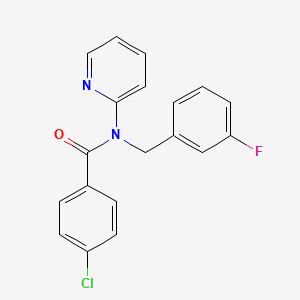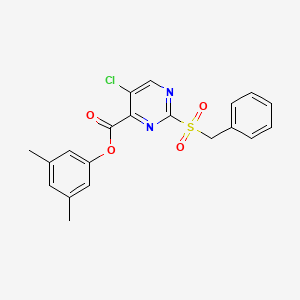
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a 3,5-dimethylphenyl group, a benzylsulfonyl group, and a chlorine atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with a 3,5-dimethylphenyl halide in the presence of a Lewis acid catalyst.
Sulfonylation: The benzylsulfonyl group is introduced via a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.
Chlorination: The chlorine atom is introduced through a halogenation reaction using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives of the pyrimidine ring.
科学研究应用
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.
作用机制
The mechanism of action of 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonyl and chlorine groups enhances its ability to form strong interactions with biological targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3,5-Dimethylphenyl 2-(methylsulfonyl)-5-chloropyrimidine-4-carboxylate
- 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-bromopyrimidine-4-carboxylate
- 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-acetate
Uniqueness
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H17ClN2O4S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-13-8-14(2)10-16(9-13)27-19(24)18-17(21)11-22-20(23-18)28(25,26)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI 键 |
YHYZPOQLIWBHDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


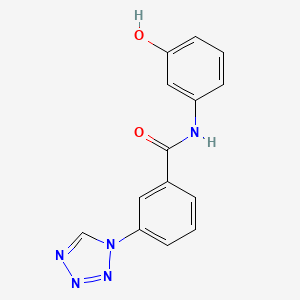
![2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11312205.png)
![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)
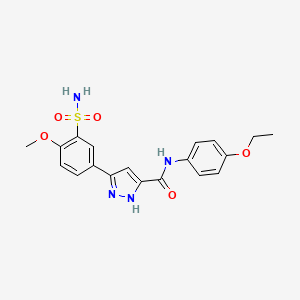
![N-[(4-ethyl-5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11312235.png)
![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312237.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
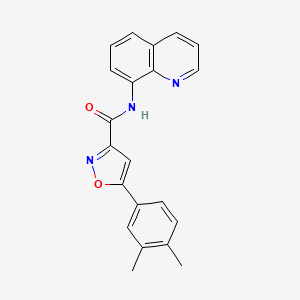

![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)
![Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312261.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)
![4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11312269.png)
